

# Application Notes: AZ13824374 for Breast Cancer Cell Lines

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Compound of Interest		
Compound Name:	AZ13824374	
Cat. No.:	B10827932	Get Quote

Audience: Researchers, scientists, and drug development professionals.

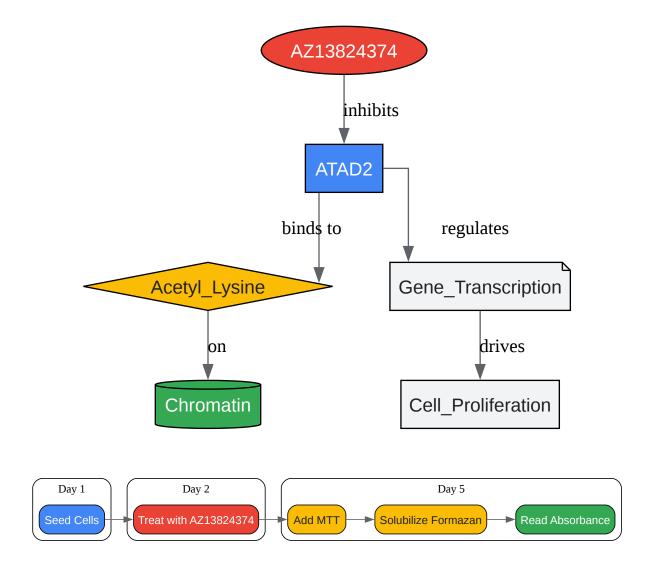
## Introduction

AZ13824374 is a potent and selective inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain.[1][2] ATAD2 is an epigenetic reader protein that is frequently overexpressed in various cancers, including breast cancer, and its inhibition has emerged as a promising therapeutic strategy.[2][3] AZ13824374 exerts its anticancer effects by binding to the acetyl-lysine binding site of the ATAD2 bromodomain, thereby disrupting chromatin interactions and gene transcription.[1] These application notes provide detailed protocols and dosage guidelines for the use of AZ13824374 in breast cancer cell line research.

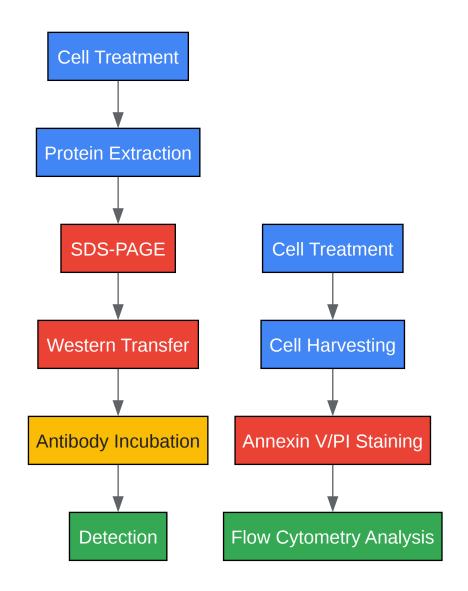
## **Mechanism of Action**

ATAD2 is implicated in several oncogenic signaling pathways in breast cancer. It functions as a co-activator for transcription factors like c-Myc and is involved in the pRB/E2F/c-MYC and PI3K-AKT-mTOR pathways.[3] By inhibiting the ATAD2 bromodomain, **AZ13824374** can modulate the transcription of key genes involved in cell proliferation and survival.









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## References

- 1. Suppression of ATAD2 inhibits hepatocellular carcinoma progression through activation of p53- and p38-mediated apoptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models PubMed [pubmed.ncbi.nlm.nih.gov]





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- 3. researchgate.net [researchgate.net]
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